2-(4-Hydroxyphenyl)-2-methylpropanenitrile
Overview
Description
2-(4-Hydroxyphenyl)-2-methylpropanenitrile, also known as 4-hydroxyphenylacetonitrile, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white, crystalline solid with a melting point of 104-105 °C and a boiling point of 265-270 °C. Its chemical formula is C9H11NO and its molecular weight is 155.19 g/mol. This compound is mainly used as an intermediate in the production of pharmaceuticals, dyes, and pigments. It is also used in the synthesis of other compounds such as 4-hydroxybenzaldehyde and 4-hydroxybenzophenone.
Scientific Research Applications
Chromatography and Compound Separation
The derivatives of 2-(4-Hydroxyphenyl)-2-phenylpropane, a compound closely related to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, have been studied for their elution behavior on Sephadex LH-20 in methanol and N,N-dimethylformamide. These studies show that the compounds can be adsorbed on the gel through π-bonding and hydrogen bonding, indicating potential applications in chromatography for compound separation and purification (Shopova, Mladenov, & Kurtev, 1977).
Enzymatic Hydroxylation Studies
Research on the enzymatic hydroxylation of biphenyl by liver microsomal preparations has provided insights into the metabolic pathways of similar compounds, including this compound. This type of study is crucial for understanding how these compounds are processed in biological systems, which can inform drug development and toxicology (Creaven, Parke, & Williams, 1965).
Liquid Crystalline Properties
Compounds with a structure similar to this compound have been synthesized and studied for their liquid crystalline properties. These studies contribute to the development of new materials with potential applications in displays, sensors, and other electronic devices (Thaker et al., 2012).
Bioremediation Potential
The role of enzymes such as laccase in the bioremediation of environmental pollutants similar to this compound has been explored. These studies are essential for developing effective strategies to mitigate the impact of industrial chemicals on the environment (Chhaya & Gupte, 2013).
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine . It also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate and the conversion of α-ketoisocaproate to β-hydroxy β-methylbutyrate .
Mode of Action
This compound interacts with its target, HPPD, by undergoing a series of reactions. HPPD is categorized within a class of oxygenase enzymes that usually utilize α-ketoglutarate and diatomic oxygen to oxygenate or oxidize a target molecule .
Biochemical Pathways
The biochemical pathways affected by this compound involve the catabolism of tyrosine and the conversion of phenylpyruvate to 2-hydroxyphenylacetate . The downstream effects of these pathways are yet to be fully understood.
Result of Action
Given its interaction with hppd, it may influence the catabolism of tyrosine and other related biochemical pathways .
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxyphenyl)-2-methylpropanenitrile plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as tyrosine hydroxylase and monoamine oxidase, which are involved in the metabolism of neurotransmitters . These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . This inhibition is mediated through hydrogen bonding and van der Waals interactions at the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde dehydrogenase, which are crucial for its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism involves its conversion to different metabolites, which can have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to proteins such as albumin, which facilitates its distribution to different tissues . The localization and accumulation of the compound in specific tissues can influence its biological activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can determine its specific effects on cellular processes.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPSAEFOSSDVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560055 | |
Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55770-61-1 | |
Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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